molecular formula C9H11FOS B3098616 3-[(4-Fluorophenyl)thio]propan-1-ol CAS No. 133982-60-2

3-[(4-Fluorophenyl)thio]propan-1-ol

Cat. No. B3098616
CAS RN: 133982-60-2
M. Wt: 186.25 g/mol
InChI Key: XUJMKBHMHJZARX-UHFFFAOYSA-N
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Description

“3-[(4-Fluorophenyl)thio]propan-1-ol” is a chemical compound with the molecular formula C9H11FO . It is used in scientific research and has unique properties that make it suitable for various applications, such as drug development, molecular biology, and materials science.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a propanol backbone with a fluorophenyl group attached via a sulfur atom .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 154.18 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available for this specific compound .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis of Chromans : 3-(o-Fluorophenyl)propan-1-ol has been used in cyclization to chroman through chromium tricarbonyl complexes or by the action of rhodium cations, highlighting its utility in organic synthesis (Houghton, Voyle, & Price, 1980).
  • Crystal Structure Analysis : The synthesis and crystal structure of compounds containing 4-fluorophenyl groups have been reported, demonstrating the significance of such compounds in material science and pharmaceuticals (Nagaraju et al., 2018).

Vibrational Spectroscopy and Computational Analysis

  • Vibrational Spectral Analysis : A study conducted vibrational spectral analysis (FT-IR and Laser-Raman) of 4-(3-fluorophenyl)-1-(propan-2-ylidene)-thiosemicarbazone, revealing insights into the molecular geometry and electronic properties of such compounds (Sert et al., 2014).

Antimicrobial Activities

  • Antimicrobial Compound Synthesis : Novel compounds synthesized from 4-fluorophenyl groups have been evaluated for antimicrobial activity, indicating the potential of these compounds in medical applications (Nagamani et al., 2018).

Structural Analysis in Medicinal Chemistry

  • Molecular Structures in Drug Design : The crystal and molecular structures of compounds containing 4-fluorophenyl groups have been studied for their potential as NMDA receptor antagonists, highlighting their importance in drug design (Kubicki & Codding, 2003).
  • Pharmacological Behavior of Platinum(II) Complexes : Research on platinum(II) complexes containing 1,2-diamino-1-(4-fluorophenyl)-2-alkanol ligands shows their potential in optimizing pharmacological profiles in cancer treatment (Würtenberger et al., 2013).

properties

IUPAC Name

3-(4-fluorophenyl)sulfanylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FOS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUJMKBHMHJZARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Part A: A solution of 10 g (78 mmol) of 4-fluorothiophenol and 8 g (86 mM) of 3-chloro-1-propanol in 80 mL of anhydrous DMF was purged with nitrogen for 20 min., then treated with 32 g (234 mM) of potassium carbonate. After one hour, the reaction mixture was concentrated in vacuo, and the residue was partitioned between ethyl acetate and water. The layers were separated and the organic layer was washed with brine (3×), dried (MgSO4), and concentrated to afford 16 g of crude product. The crude product was chromatographed on silica gel using 30-45% ethyl acetate/hexane to yield 12 g of pure 3-[(4-fluorophenyl)thio]propan-1-ol, m/z=203 (M+NH4).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-Fluorobenzenethiol (788 mg, 6.15 mmol) and 3-bromopropanol (0.535 ml, 6.16 mmol) was dissolved in tetrahydrofuran (20 ml). The solution was added with 1N aqueous solution of sodium hydroxide (6.2 ml, 6.2 mmol) and heated at 80° C. for 3 hours with stirring. The reaction mixture was diluted with a mixed solvent of ethyl acetate-hexane and washed with diluted aqueous solution of sodium hydroxide, water, and then with saturated brine, and dried over magnesium sulfate. Insoluble solids were moved by filtration and the filtrate was concentrated under reduced pressure. The resulting oil was purified by silica gel column chromatography (ethyl acetate-hexane) to obtain the title compound as colorless oil (592 mg, yield: 52%).
Quantity
788 mg
Type
reactant
Reaction Step One
Quantity
0.535 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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